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Introduction
Near-infrared (NIR) fluorescence detection in flow cytometry offers significant advantages,

including deeper tissue penetration, reduced autofluorescence from biological samples, and

minimal light scattering, leading to an improved signal-to-noise ratio.[1] Indocyanine green

(ICG) and its derivatives are well-established NIR fluorophores.[2] This document provides

detailed application notes and protocols for the bioconjugation of amine-reactive Disulfo-

Indocyanine Green (Disulfo-ICG) to primary amines on biomolecules, such as antibodies, for

subsequent application in flow cytometry.

Disulfo-ICG, functionalized with an N-hydroxysuccinimide (NHS) ester (Disulfo-ICG-NHS), is an

amine-reactive fluorescent dye ideal for labeling proteins and other biomolecules. The NHS

ester group reacts with primary amines on the target molecule under mild alkaline conditions to

form a stable amide bond.[3] The resulting fluorescently labeled biomolecules can be used to

identify and quantify specific cell populations and biomarkers with high sensitivity.

Key Applications
Immunophenotyping: Identification and quantification of various cell populations in a

heterogeneous sample.[4]
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Receptor Occupancy Studies: Determining the binding of a therapeutic antibody to its target

receptor on the cell surface.

Cellular Pathway Analysis: Tracking cellular processes and signaling events by labeling

specific intracellular or cell-surface proteins.[5]

Quantitative Data Summary
For successful and reproducible bioconjugation and flow cytometry experiments, careful

optimization of several parameters is crucial. The following tables provide a summary of key

quantitative data for Disulfo-ICG-NHS ester bioconjugation and subsequent flow cytometric

analysis.
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Parameter Recommended Value Notes

Bioconjugation

Antibody Concentration 2 - 10 mg/mL

Higher concentrations

generally lead to better

labeling efficiency.

Reaction Buffer
0.1 M Sodium Bicarbonate or

Phosphate Buffer

The buffer must be free of

primary amines (e.g., Tris or

glycine).

Reaction pH 8.3 - 9.0

Optimal for the reaction

between the NHS ester and

primary amines.

Molar Ratio (Dye:Antibody) 10:1 to 20:1

This is a starting point and may

require optimization depending

on the specific antibody and

desired degree of labeling

(DOL). A final DOL of 4-10 is

often recommended for

antibodies.

Reaction Time 1 hour
At room temperature,

protected from light.

Flow Cytometry Staining

Staining Buffer PBS with 1-5% FBS or BSA
Helps to reduce non-specific

binding.

Antibody Staining

Concentration
0.1 - 10 µg/mL

This should be empirically

determined for each antibody-

cell system combination.

Incubation Time 30 minutes At 4°C, protected from light.

Spectral Properties

Excitation Maximum (λex) ~785 nm

The exact maximum can vary

slightly depending on the

solvent and conjugation state.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Emission Maximum (λem) ~812 nm

The exact maximum can vary

slightly depending on the

solvent and conjugation state.

Experimental Protocols
Protocol 1: Antibody Labeling with Disulfo-ICG-NHS
Ester
This protocol details the covalent labeling of an antibody with an amine-reactive Disulfo-ICG-

NHS ester.

Materials:

Purified antibody in an amine-free buffer (e.g., PBS)

Disulfo-ICG-NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5)

Quenching Buffer (1 M Tris-HCl, pH 8.0) (Optional)

Purification column (e.g., Sephadex G-25)

Storage Buffer (PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

Antibody Preparation:

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange

using dialysis or a desalting column.

Adjust the antibody concentration to 2-10 mg/mL.

Dye Preparation:
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Immediately before use, dissolve the Disulfo-ICG-NHS ester in anhydrous DMSO to a

concentration of 10 mg/mL.

Conjugation Reaction:

Bring the antibody solution to room temperature.

Add the Reaction Buffer to the antibody solution to achieve a final pH of 8.3-8.5.

Calculate the required volume of the Disulfo-ICG-NHS ester solution to achieve the

desired molar dye-to-antibody ratio (e.g., 10:1).

Slowly add the dye solution to the antibody solution while gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody:

Remove unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25)

equilibrated with your desired storage buffer.

Collect the fractions containing the labeled antibody, which will be the first colored peak to

elute.

Characterization and Storage:

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at

280 nm and ~785 nm. The DOL can be calculated using the Beer-Lambert law and the

extinction coefficients of the antibody and the dye.

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term

storage, protected from light.

Protocol 2: Cell Staining for Flow Cytometry
This protocol describes the staining of a single-cell suspension with a Disulfo-ICG-conjugated

antibody for flow cytometric analysis.
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Materials:

Single-cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Disulfo-ICG-conjugated primary antibody

(Optional) Fc receptor blocking agent

Flow cytometer equipped with a near-infrared laser (e.g., 785 nm) and appropriate emission

filters.

Procedure:

Cell Preparation:

Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining

Buffer.

Adjust the cell concentration to 1 x 10^6 cells/mL.

Fc Receptor Block (Optional):

To minimize non-specific binding, incubate the cells with an Fc receptor blocking agent for

10-15 minutes at 4°C.

Antibody Staining:

Add the Disulfo-ICG-conjugated antibody at the predetermined optimal concentration.

Incubate for 30 minutes at 4°C in the dark.

Wash:

Wash the cells twice with cold staining buffer to remove any unbound antibody.

Data Acquisition:
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Resuspend the cells in an appropriate volume of staining buffer.

Analyze the cells on a flow cytometer equipped with the appropriate laser and detectors

for near-infrared fluorescence.
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Caption: Experimental workflow for Disulfo-ICG bioconjugation and flow cytometry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12381631?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Signaling

Cell Surface Receptor
(e.g., CD Marker)

Downstream
Signaling Cascade

Activation

Disulfo-ICG
Labeled Antibody

Binding

Cellular Response
(e.g., Proliferation, Apoptosis)

Click to download full resolution via product page

Caption: Detection of a cell surface receptor and its downstream signaling.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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